Ac-IETD-AFC Ac-IETD-AFC A synthetic phosphatidylinositol -phospate [PIP] analog in which the 3-phosphate has been rendered metabolically stable as a phosphothionate. P-3S18 has been shown to bind to the FYVE domain and is a substrate for the 5-kinase, PIKfyve.
Ac-IETD-AFC is a fluorogenic substrate that can be cleaved by caspase-8 and related enzymes that recognize the amino acid sequence IETD, including caspase-3 processing enzyme, caspase-10, and granzyme B. Caspase activity can be quantified by fluorescent detection of free AFC (also known as 7-amino-4-trifluoromethylcoumarin), which is excited at 400 nm and emits at 505 nm.
Brand Name: Vulcanchem
CAS No.: 211990-57-7
VCID: VC0160804
InChI: InChI=1S/C31H38F3N5O12/c1-5-13(2)25(35-15(4)41)29(49)37-19(8-9-22(42)43)27(47)39-26(14(3)40)30(50)38-20(12-23(44)45)28(48)36-16-6-7-17-18(31(32,33)34)11-24(46)51-21(17)10-16/h6-7,10-11,13-14,19-20,25-26,40H,5,8-9,12H2,1-4H3,(H,35,41)(H,36,48)(H,37,49)(H,38,50)(H,39,47)(H,42,43)(H,44,45)
SMILES: CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C
Molecular Formula: C31H38F3N5O12
Molecular Weight: 729.7 g/mol

Ac-IETD-AFC

CAS No.: 211990-57-7

Cat. No.: VC0160804

Molecular Formula: C31H38F3N5O12

Molecular Weight: 729.7 g/mol

* For research use only. Not for human or veterinary use.

Ac-IETD-AFC - 211990-57-7

Specification

Description A synthetic phosphatidylinositol -phospate [PIP] analog in which the 3-phosphate has been rendered metabolically stable as a phosphothionate. P-3S18 has been shown to bind to the FYVE domain and is a substrate for the 5-kinase, PIKfyve.
Ac-IETD-AFC is a fluorogenic substrate that can be cleaved by caspase-8 and related enzymes that recognize the amino acid sequence IETD, including caspase-3 processing enzyme, caspase-10, and granzyme B. Caspase activity can be quantified by fluorescent detection of free AFC (also known as 7-amino-4-trifluoromethylcoumarin), which is excited at 400 nm and emits at 505 nm.
CAS No. 211990-57-7
Molecular Formula C31H38F3N5O12
Molecular Weight 729.7 g/mol
IUPAC Name 4-[(2-acetamido-3-methylpentanoyl)amino]-5-[[1-[[3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C31H38F3N5O12/c1-5-13(2)25(35-15(4)41)29(49)37-19(8-9-22(42)43)27(47)39-26(14(3)40)30(50)38-20(12-23(44)45)28(48)36-16-6-7-17-18(31(32,33)34)11-24(46)51-21(17)10-16/h6-7,10-11,13-14,19-20,25-26,40H,5,8-9,12H2,1-4H3,(H,35,41)(H,36,48)(H,37,49)(H,38,50)(H,39,47)(H,42,43)(H,44,45)
Standard InChI Key CGUOWXRXLQXOKO-UHFFFAOYSA-N
SMILES CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C
Canonical SMILES CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C

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